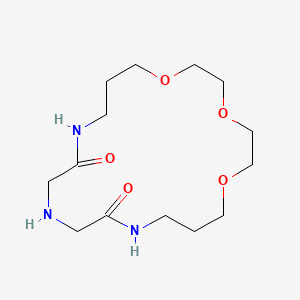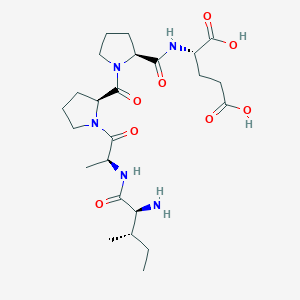
Methyl 3-hydroxy-6-methylundeca-6,10-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-6-methylundeca-6,10-dienoate is an organic compound with the molecular formula C13H22O3. It contains a hydroxyl group, an ester group, and multiple double bonds, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-6-methylundeca-6,10-dienoate typically involves the esterification of 3-hydroxy-6-methylundeca-6,10-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-6-methylundeca-6,10-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The double bonds can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogens or hydrogen halides in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: 3-oxo-6-methylundeca-6,10-dienoate.
Reduction: 3-hydroxy-6-methylundecanol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-6-methylundeca-6,10-dienoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-6-methylundeca-6,10-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate
- Methyl 3-hydroxy-6-methylundeca-5,9-dienoate
Uniqueness
Methyl 3-hydroxy-6-methylundeca-6,10-dienoate is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
820244-97-1 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-6-methylundeca-6,10-dienoate |
InChI |
InChI=1S/C13H22O3/c1-4-5-6-7-11(2)8-9-12(14)10-13(15)16-3/h4,7,12,14H,1,5-6,8-10H2,2-3H3 |
Clave InChI |
IQIAZCGRRZSNKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC=C)CCC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



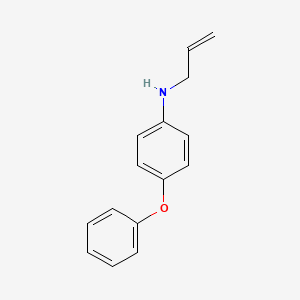
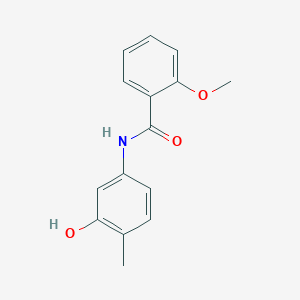
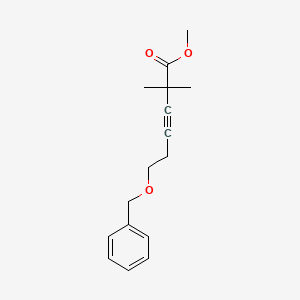
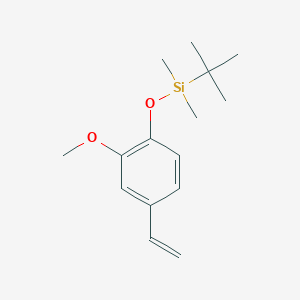
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
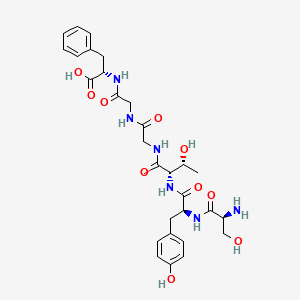
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
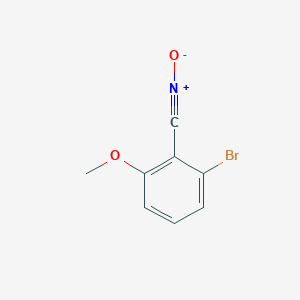
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
